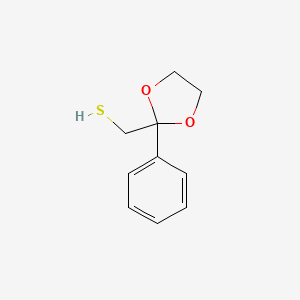![molecular formula C17H21N5O B6363246 6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one CAS No. 1253527-73-9](/img/structure/B6363246.png)
6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6’-Methyl-2’-(pyridin-3-yl)-5’,6’-dihydro-4’H-spiro[cycloheptane-1,7’-pyrazolo[1,5-d][1,2,4]triazine]-4’-one” is a complex organic molecule. It features a spiro[cycloheptane-1,7’-pyrazolo[1,5-d][1,2,4]triazine] core, which is a bicyclic structure with one carbon atom common to both rings . The molecule also contains a pyridin-3-yl group and a methyl group attached to the spiro core .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The spiro[cycloheptane-1,7’-pyrazolo[1,5-d][1,2,4]triazine] core indicates a bicyclic structure with one carbon atom common to both rings . The presence of a pyridin-3-yl group and a methyl group further adds to the complexity of the structure .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Research into similar heterocyclic compounds involves exploring their synthesis and potential chemical transformations. For instance, studies have detailed the synthesis of new spiro derivatives and their subsequent transformations under various conditions, leading to products with potential biological activities. These processes often involve cyclocondensation reactions, highlighting the versatility of these compounds in synthetic chemistry (Kurasawa et al., 1988), (Gladkov et al., 2018).
Biological Activities
Compounds with structural similarities have been evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities. For example, a study identified compounds with high antimicrobial activity against S. aureus and notable anti-inflammatory effects, as well as compounds with significant antioxidant activity (Mandzyuk et al., 2020). Another research area involves the antiviral potential of these compounds, with studies assessing their efficacy against various viruses (Attaby et al., 2006).
Anticancer and Antidiabetic Applications
Further exploration into the therapeutic potential of heterocyclic spiro compounds has led to the development of analogs with significant anticancer and antidiabetic activities. These studies emphasize the importance of structural modification in enhancing biological activity, offering insights into drug design strategies (Flefel et al., 2019).
Material Science Applications
Additionally, the unique properties of heterocyclic compounds extend their utility to material science. The encapsulation of functionalized derivatives in water-soluble cages, for instance, highlights their potential in drug delivery systems, demonstrating the versatility of these molecules beyond biological applications (Mattsson et al., 2010).
Orientations Futures
The future directions for this compound could involve further studies to understand its biological activity and potential applications. For example, if it shows inhibitory activity against certain enzymes, it could be studied further as a potential therapeutic agent . Additionally, modifications could be made to its structure to optimize its activity and reduce any potential toxicity.
Propriétés
IUPAC Name |
6-methyl-2-pyridin-3-ylspiro[5H-pyrazolo[1,5-d][1,2,4]triazine-7,1'-cycloheptane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-21-17(8-4-2-3-5-9-17)22-15(16(23)20-21)11-14(19-22)13-7-6-10-18-12-13/h6-7,10-12H,2-5,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCKQRWYTQMFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2(CCCCCC2)N3C(=CC(=N3)C4=CN=CC=C4)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline](/img/structure/B6363164.png)
![N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide](/img/structure/B6363174.png)
![N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363193.png)

![tert-Butyl 4-[(4-{2-[(Z)-N'-hydroxycarbamimidoyl]phenyl}phenyl)methyl]piperazine-1-carboxylate](/img/structure/B6363202.png)
![2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid](/img/structure/B6363206.png)
![2-({[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amino)-2-phenylacetic acid](/img/structure/B6363214.png)
![4-(N-{[4-(Benzyloxy)phenyl]methyl}4-phenoxybenzenesulfonamido)butanoic acid](/img/structure/B6363222.png)
![2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid](/img/structure/B6363227.png)
![2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}acetic acid](/img/structure/B6363234.png)

![Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate](/img/structure/B6363261.png)

![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate](/img/structure/B6363265.png)